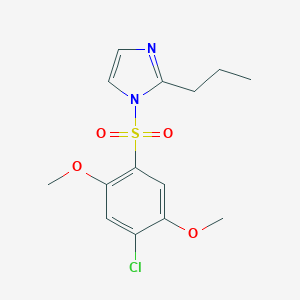
1-(4-CHLORO-2,5-DIMETHOXYBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLORO-2,5-DIMETHOXYBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE is a synthetic compound characterized by its unique chemical structure, which includes a sulfonyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLORO-2,5-DIMETHOXYBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE typically involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2-propylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl-imidazole bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 1-(4-CHLORO-2,5-DIMETHOXYBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-CHLORO-2,5-DIMETHOXYBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-CHLORO-2,5-DIMETHOXYBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The imidazole ring can also interact with various enzymes, affecting their activity. These interactions can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
- 1-(4-chloro-2,5-dimethoxyphenyl)sulfonylbenzotriazole
- 4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-pyrazole
- SSR149415 (a selective vasopressin V1b receptor antagonist)
Comparison: 1-(4-CHLORO-2,5-DIMETHOXYBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE is unique due to its specific combination of a sulfonyl group and an imidazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer different reactivity and interaction profiles, which can be advantageous in specific research or industrial contexts.
Properties
Molecular Formula |
C14H17ClN2O4S |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-2-propylimidazole |
InChI |
InChI=1S/C14H17ClN2O4S/c1-4-5-14-16-6-7-17(14)22(18,19)13-9-11(20-2)10(15)8-12(13)21-3/h6-9H,4-5H2,1-3H3 |
InChI Key |
VCKGDVOOUWKQKX-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Canonical SMILES |
CCCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















